3-Bromo-3',4'-dichlorobenzophenone
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Overview
Description
3-Bromo-3’,4’-dichlorobenzophenone: is an organic compound with the molecular formula C13H7BrCl2O . It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’,4’-dichlorobenzophenone typically involves the bromination and chlorination of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of 3-Bromo-3’,4’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Products: Various substituted benzophenones depending on the nucleophile used.
Reduction Products: Alcohols or other reduced derivatives of benzophenone.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-3’,4’-dichlorobenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties, such as increased thermal stability or resistance to degradation .
Mechanism of Action
The mechanism of action of 3-Bromo-3’,4’-dichlorobenzophenone depends on its specific applicationThe bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects .
Comparison with Similar Compounds
3,4-Dichlorobenzophenone: Lacks the bromine substituent, which may affect its reactivity and applications.
4-Bromo-3,4-dichlorobenzophenone: Similar structure but with different substitution pattern, leading to variations in chemical properties and reactivity.
3-Bromo-4-chlorobenzophenone: Another closely related compound with different substitution, affecting its chemical behavior.
Uniqueness: 3-Bromo-3’,4’-dichlorobenzophenone is unique due to the specific positioning of the bromine and chlorine atoms on the benzophenone core.
Properties
IUPAC Name |
(3-bromophenyl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQXEVYYULCMIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373621 |
Source
|
Record name | 3-Bromo-3',4'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-39-6 |
Source
|
Record name | (3-Bromophenyl)(3,4-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-3',4'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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